REACTION_CXSMILES
|
[OH-].[K+].O.NN.[CH3:6][CH:7]([CH3:15])[C:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)=O>C(O)COCCO.O>[CH2:8]([C:10]1[S:11][CH:12]=[CH:13][CH:14]=1)[CH:7]([CH3:15])[CH3:6] |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)C=1SC=CC1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to rt
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |